4-(3-Acetylphenyl)-2-nitrobenzoic acid
Description
4-(3-Acetylphenyl)-2-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group (-NO₂) at the 2-position and a 3-acetylphenyl group at the 4-position. The acetyl group (CH₃CO-) on the phenyl ring introduces electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity. Its structural complexity differentiates it from simpler nitrobenzoic acids, such as 2-nitrobenzoic acid or 4-nitrobenzoic acid, by introducing steric and electronic modifications .
Properties
IUPAC Name |
4-(3-acetylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(8-12)16(20)21/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGUPVXLFXISTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689758 | |
| Record name | 3'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-21-2 | |
| Record name | 3'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)-2-nitrobenzoic acid typically involves a multi-step process:
Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation, where the nitrated benzoic acid is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling: The final step involves coupling the acetylated and nitrated intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(3-Carboxyphenyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-(3-Acetylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the acetyl group can modify proteins through acetylation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Acetylphenyl)-2-nitrobenzoic acid with structurally related nitrobenzoic acid derivatives, highlighting key differences in properties and applications:
Key Findings from Comparative Analysis:
Structural Effects on Solubility :
- Simpler nitrobenzoic acids (e.g., 2-nitrobenzoic acid) exhibit low water solubility but respond well to hydrotropes like sodium acetate, achieving solubility enhancements up to 20× . In contrast, this compound’s acetylphenyl group likely reduces solubility further due to increased hydrophobicity, necessitating specialized solvents or formulation techniques.
Electronic and Steric Modifications :
- The acetyl group in this compound is a stronger electron-withdrawing group compared to fluorine (in fluorinated analogs) or sulfonyl groups. This increases the acidity of the carboxylic acid moiety and may influence reactivity in nucleophilic substitutions or esterifications .
Applications :
- While 2-nitrobenzoic acid derivatives are used in biochemical assays (e.g., DTNB for thiol quantification ), the acetylphenyl substituent in the target compound suggests niche roles in medicinal chemistry, such as kinase inhibition or prodrug design, though direct evidence is lacking.
Regioselective Reactivity: Nitrobenzoic acids undergo regioselective reactions under catalytic conditions (e.g., deuteration with Cu₂O nanoparticles ). The acetylphenyl group in this compound may direct reactions to specific positions due to steric hindrance or electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
